"2-Propanamine, N,N,2-trimethyl-" chemical properties
"2-Propanamine, N,N,2-trimethyl-" chemical properties
Technical Whitepaper: -Dimethyl-tert-butylamine
Systematic Name: 2-Propanamine,
Executive Summary
-Dimethyl-tert-butylamine (TBDMA) represents a critical intersection between steric bulk and basicity in organic synthesis.[2] Unlike its linear counterparts (e.g., triethylamine), TBDMA possesses a quaternary carbon directly attached to the nitrogen center.[2] This "neopentyl-like" steric environment renders the nitrogen atom nucleophilically inert while retaining high proton affinity.[2]This guide details the physicochemical profile, synthetic pathways, and application protocols for TBDMA, specifically designed for researchers requiring a hindered base that resists quaternization in electrophilic environments.[2]
Part 1: Physicochemical Profile & Mechanistic Properties[2]
The utility of TBDMA stems from its specific structural constraints.[2] The tert-butyl group acts as a hemispherical shield, blocking the nitrogen lone pair from attacking large electrophiles (nucleophilicity) while allowing small protons to bind (basicity).[2]
Core Physical Data
| Property | Value | Context/Implication |
| Molecular Formula | MW: 101.19 g/mol | |
| Boiling Point | 89–90 °C | Moderate volatility; easily removed by evaporation compared to DIPEA (127 °C).[2] |
| Density | 0.735 g/mL | Less dense than water; floats during aqueous workups.[2] |
| pKa (Conjugate Acid) | ~10.68 | Comparable to triethylamine; strong enough to deprotonate alcohols and ammonium salts.[2] |
| Flash Point | -5 °C | Critical Safety Hazard: Highly flammable vapor.[2] |
| Solubility | Miscible | Soluble in alcohols, ethers, and chlorinated solvents.[2] |
The "Frustrated" Nucleophile
TBDMA is often categorized alongside Hünig’s base (DIPEA) as a non-nucleophilic base.[2] However, TBDMA offers a distinct advantage in specific catalytic cycles, particularly in polyurethane synthesis and zeolite templating , where the rigid geometry of the tert-butyl group directs pore formation or catalytic activity more strictly than the conformationally flexible isopropyl groups of DIPEA.[2]
Steric Shielding Visualization
The following diagram illustrates the steric environment of TBDMA compared to a standard tertiary amine.
Figure 1: Mechanistic logic of TBDMA. The rigid tert-butyl "wall" physically blocks large electrophiles while permitting protonation, defining its role as a non-nucleophilic base.[2]
Part 2: Synthetic Utility & Applications[2][3][4][5]
Primary Application: Non-Nucleophilic Base
In organic synthesis, TBDMA is utilized when side-reactions (N-alkylation) must be suppressed.[2]
-
Elimination Reactions: Promotes E2 elimination over
substitution due to its inability to attack carbon centers.[2] -
Piperidine Synthesis: Used as a precursor and intermediate in the construction of complex piperidine scaffolds for pharmaceutical agents [1].[2]
Polymerization Catalysis
TBDMA serves as a tertiary amine catalyst in the formation of polyurethanes.[2][3] Its catalytic activity balances the "blowing" reaction (isocyanate + water) and the "gelling" reaction (isocyanate + polyol).[2]
-
Mechanism: The unhindered methyl groups allow sufficient approach to the isocyanate carbon to activate it, while the tert-butyl group facilitates rapid dissociation, ensuring the catalyst does not become permanently bound to the polymer matrix [2].[2]
Part 3: Synthesis Protocol (Eschweiler-Clarke Methylation)
The most robust method for synthesizing TBDMA in the laboratory is the Eschweiler-Clarke reaction .[2] This reductive amination pathway converts tert-butylamine to its
Reaction Workflow
Figure 2: Step-by-step synthesis of N,N-dimethyl-tert-butylamine via Eschweiler-Clarke methylation.
Detailed Protocol
Safety Note: This reaction generates significant quantities of
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Formic acid (98%, 2.4 equiv) and Formaldehyde (37% aq., 2.2 equiv). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add tert-butylamine (1.0 equiv) dropwise.[2] Caution: The acid-base neutralization is highly exothermic.[2]
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 100 °C). Maintain reflux for 8–12 hours. The evolution of
gas indicates the reduction of the intermediate iminium species is proceeding [3].[2] -
Workup:
-
Isolation: Extract the aqueous layer with diethyl ether or dichloromethane (
).[2] Combine organic layers, dry over anhydrous , and filter. -
Purification: Remove solvent via rotary evaporation (carefully, as product BP is 89 °C). Distill the residue at atmospheric pressure. Collect the fraction boiling at 88–90 °C.
Part 4: Safety & Handling Standards
TBDMA poses specific hazards that differ from standard amines due to its volatility and flammability.[2]
| Hazard Class | Description | Mitigation Strategy |
| Flammability | Flash Point -5 °C .[2][4] Vapors can travel to ignition sources.[2] | Use only in spark-proof fume hoods.[2] Ground all glassware during transfer. Store in explosion-proof fridges. |
| Corrosivity | Causes severe skin burns and eye damage (pH > 12).[2] | Wear nitrile gloves (double gloving recommended) and chemical splash goggles.[2] |
| Inhalation | Vapors are highly irritating to the respiratory tract.[2] | Do not use on open benchtops.[2] Handle exclusively in ventilated enclosures.[2][5] |
Storage: Store under nitrogen or argon atmosphere. Like many amines, TBDMA can absorb atmospheric
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 70190, 2-Propanamine, N,N,2-trimethyl-. Retrieved from [Link][2]
-
Name-Reaction.com. (2025).[2] Eschweiler-Clarke Reaction Mechanism and Protocols. Retrieved from [Link]
